3-Nitro-L-tyrosine ethyl ester hydrochloride
Overview
Description
3-Nitro-L-tyrosine ethyl ester hydrochloride (NTEE) is used to measure enzyme activity following carboxylate modification . It is an amino acid derivative and is commonly employed in peptide synthesis.
Synthesis Analysis
The synthesis of this compound involves the liberation of the ester by slurrying the hydrochloride in chloroform, followed by the addition of chloroform saturated with ammonia. Removal of the ammonium chloride by filtration and evaporation of the chloroform yields the product .Chemical Reactions Analysis
This compound is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage . It acts as an oxidant and cytotoxic agent.Scientific Research Applications
Chemical Structure and Synthesis
- 3-Nitro-L-tyrosine ethyl ester hydrochloride's chemical synthesis involves chlorination and nitration processes. The compound displays specific molecular interactions, such as intramolecular hydrogen bonds and intermolecular hydrogen bonds linking molecules into chains, as demonstrated by the crystal structure of a related compound, N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester (Mutahi et al., 2012).
Applications in Material Science
- It has been utilized in the synthesis of novel polymers derived from bio-based resources, like poly(carbonate–amide)s. These polymers exhibit promising properties for applications in sensing, imaging, and as engineering materials (Noel et al., 2014).
Biochemical Reactions and Interactions
- The compound is involved in biochemical reactions where nitrite reacts with hypochlorous acid, forming species capable of nitrating phenolic substrates such as tyrosine. This reaction is significant in understanding inflammatory-mediated protein modification and tissue injury (Eiserich et al., 1996).
Electrochemical Properties
- Electrode potentials of various aromatic amino acids, including 3-Nitro-L-tyrosine ethyl ester, have been studied, providing insights into the electrochemical behavior of these compounds, which is crucial for understanding redox chemistry in biological systems (Mahmoudi et al., 2016).
Photophysical Properties
- The nitration of tyrosine, such as in 3-Nitro-L-tyrosine ethyl ester, activates it toward reaction with hydrated electrons, suggesting that nitration alters the chemical reactivity of tyrosine derivatives, important in the context of oxidative stress (Shi et al., 2011).
Biomedical Applications
- In biomedical research, 3-Nitro-L-tyrosine ethyl ester and its derivatives have been used in synthesizing various compounds, which are then used to study biological processes or as potential therapeutic agents. For example, its derivatives have been synthesized for understanding tyrosine modifications in proteins (Ren Zhi-yao, 2008).
Diagnostic Applications
- A label-free detection method for 3-Nitro-L-tyrosine using nickel-doped graphene localized surface plasmon resonance biosensor has been developed. This novel detection scheme is crucial for diagnosing neurodegenerative diseases and is more economical compared to traditional methods (Ng et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Nitro-L-tyrosine ethyl ester hydrochloride is enzymes . It is used to measure enzyme activity following carboxylate modification .
Mode of Action
this compound interacts with its target enzymes by modifying the carboxylate group . This interaction can lead to changes in the enzyme’s activity.
Biochemical Pathways
It is known that the compound plays a role in the regulation of enzyme activity . The downstream effects of this regulation would depend on the specific enzymes and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inactivation of enzymes . For instance, it has been reported that the coupling of 1 mol nitrotyrosine/mol enzyme is sufficient to inactivate the protein completely .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKQXFBNJTMRP-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922613 | |
Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66737-54-0, 118123-23-2 | |
Record name | (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66737-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066737540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Tyrosine, 3-nitro-, ethyl ester, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118123232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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